Aclucinomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

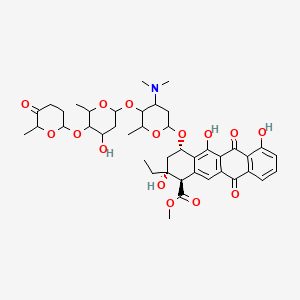

Aclucinomycin A is a member of the actinomycin family of antibiotics, which are known for their potent antibacterial and anticancer properties. This compound is produced by certain strains of the bacterium Streptomyces. This compound is characterized by its unique structure, which includes a phenoxazine core and cyclic peptides. It has been studied extensively for its ability to inhibit the growth of various cancer cells and bacteria.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aclucinomycin A is typically isolated from the fermentation broth of Streptomyces species. The production process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using techniques such as solvent extraction, chromatography, and crystallization. The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Streptomyces cultures are grown in bioreactors under controlled conditions to ensure consistent production. The fermentation broth is then processed to extract and purify this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Aclucinomycin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the phenoxazine core, affecting the compound’s biological activity.

Reduction: Reduction reactions can alter the cyclic peptides, potentially changing the compound’s efficacy.

Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Applications De Recherche Scientifique

Aclucinomycin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.

Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.

Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.

Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.

Mécanisme D'action

Aclucinomycin A exerts its effects by binding to DNA and inhibiting RNA synthesis. This binding interferes with the transcription process, preventing the production of essential proteins and ultimately leading to cell death. The compound specifically targets the DNA of rapidly dividing cells, making it effective against cancer cells and certain bacteria. The phenoxazine core intercalates into the DNA helix, while the cyclic peptides stabilize the complex, enhancing its inhibitory effects.

Comparaison Avec Des Composés Similaires

Actinomycin D: Another member of the actinomycin family, known for its use in cancer chemotherapy.

Actinomycin X2: A structurally similar compound with potent antibacterial activity.

Actinomycin V: Known for its effectiveness against drug-resistant bacteria.

Uniqueness of Aclucinomycin A: this compound is unique due to its specific structure and the presence of distinct functional groups that confer unique biological activities. Compared to other actinomycins, this compound has shown a broader spectrum of activity and higher potency in certain applications, making it a valuable compound for research and therapeutic use.

Activité Biologique

Aclacinomycin A primarily functions as an inhibitor of topoisomerases I and II , enzymes crucial for DNA replication and transcription. By interfering with these enzymes, ACM induces DNA damage, leading to apoptosis in cancer cells. The compound has demonstrated significant cytotoxicity across various cancer cell lines:

- IC50 Values :

In addition to inducing apoptosis, ACM activates caspases (specifically caspase-3 and caspase-8), which are pivotal in the apoptotic pathway. Prolonged exposure can lead to necrosis, indicating a dose-dependent response to treatment duration .

Phase I Trials

A Phase I clinical trial assessed the safety and pharmacokinetics of ACL administered via a 15-minute intravenous infusion in patients with advanced solid tumors. The trial included 20 participants and evaluated four dosage levels ranging from 40 to 100 mg/m² . Key findings include:

- Toxicity : Myelotoxicity was dose-limiting at doses of 85 mg/m² and above. Other reported toxicities included moderate to severe nausea and vomiting, with no significant cardiac or renal toxicities observed .

- Response Rates : Two partial responses were noted among participants, demonstrating potential efficacy .

Comparison with Other Anthracyclines

Compared to traditional anthracyclines like doxorubicin, ACM exhibits reduced cardiotoxicity and alopecia, making it a favorable option for patients requiring chemotherapy .

Biological Activity in Cancer Models

Recent studies have explored the biological activity of ACM derivatives, such as N-benzyl-aclacinomycin A and N-allyl-aclacinomycin A, which inhibit farnesyl transferase (FTase) activity—an essential process for the post-translational modification of proteins like H-Ras involved in cell migration. The IC50 values for these derivatives were found to be:

| Compound | IC50 (μM) |

|---|---|

| N-benzyl-aclacinomycin A | 0.86 |

| N-allyl-aclacinomycin A | 2.93 |

These derivatives effectively blocked EGF-induced migration of A431 cells by inhibiting H-Ras farnesylation, suggesting potential applications in preventing cancer metastasis .

Efficacy in Specific Cancers

- Acute Myeloid Leukemia (AML) : Clinical studies indicate a complete response rate of approximately 30% in AML patients treated with ACM, highlighting its effectiveness against hematological malignancies .

- Combination Therapy : Research has shown that combining ACM with doxorubicin enhances the cytotoxic effects against drug-resistant K562 cells by increasing intranuclear concentrations of doxorubicin without additional toxicity .

Propriétés

Numéro CAS |

79617-46-2 |

|---|---|

Formule moléculaire |

C42H53NO15 |

Poids moléculaire |

811.9 g/mol |

Nom IUPAC |

methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35-,39?,40?,42+/m0/s1 |

Clé InChI |

USZYSDMBJDPRIF-XCKHQVGJSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

SMILES isomérique |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

SMILES canonique |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Key on ui other cas no. |

57576-44-0 |

Pictogrammes |

Acute Toxic |

Synonymes |

Aclacin Aclacinomycin A Aclaplastin Aclarubicin MA 144A1 MA-144A1 MA144A1 NSC 208734 NSC-208734 NSC208734 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.